molecular formula C17H12N2O2S B13594565 N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B13594565
M. Wt: 308.4 g/mol
InChI Key: OHPWCFZNMSTUHB-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is a compound that features a thiazole ring and a xanthene core. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, while xanthenes are tricyclic compounds known for their fluorescent properties . This combination of structures imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the xanthene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of enzyme activities and cellular processes.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The xanthene core’s fluorescent properties allow it to be used as a probe in various biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a thiazole ring and a xanthene core, which imparts both biological activity and fluorescent properties. This dual functionality makes it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C17H12N2O2S/c20-16(19-17-18-9-10-22-17)15-11-5-1-3-7-13(11)21-14-8-4-2-6-12(14)15/h1-10,15H,(H,18,19,20)

InChI Key

OHPWCFZNMSTUHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=CS4

Origin of Product

United States

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